molecular formula C8H6ClNO2S2 B2572405 5-chloro-1-benzothiophene-2-sulfonamide CAS No. 1158784-11-2

5-chloro-1-benzothiophene-2-sulfonamide

Cat. No.: B2572405
CAS No.: 1158784-11-2
M. Wt: 247.71
InChI Key: SLZNTHJORUXGAZ-UHFFFAOYSA-N
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Description

5-chloro-1-benzothiophene-2-sulfonamide: is a heterocyclic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a chlorine atom at the 5th position, a benzothiophene ring, and a sulfonamide group at the 2nd position. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-benzothiophene-2-sulfonamide typically involves the chlorination of benzothiophene followed by sulfonamide formation. One common method is the reaction of 5-chloro-1-benzothiophene with chlorosulfonic acid to form 5-chloro-1-benzothiophene-2-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-chloro-1-benzothiophene-2-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, solvents like ethanol or methanol.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted benzothiophenes.

Scientific Research Applications

Chemistry: 5-chloro-1-benzothiophene-2-sulfonamide is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown inhibitory activity against carbonic anhydrase enzymes, making it a candidate for the development of drugs targeting these enzymes .

Medicine: The compound’s sulfonamide group is known for its antibacterial properties. It is being investigated for its potential use in the treatment of bacterial infections and other diseases where enzyme inhibition is beneficial .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-chloro-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The compound’s chlorine atom and benzothiophene ring contribute to its binding affinity and specificity for the target enzymes.

Comparison with Similar Compounds

  • 5-chloro-1-benzothiophene-2-sulfonyl chloride
  • 5-(2-thienylthio)thiophene-2-sulfonamide
  • 5-(aminomethyl)thiophene-2-sulfonamide

Comparison: Compared to other similar compounds, 5-chloro-1-benzothiophene-2-sulfonamide is unique due to its specific substitution pattern and the presence of both chlorine and sulfonamide groups. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

5-chloro-1-benzothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S2/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZNTHJORUXGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-benzo[b]thiophene-2-sulfonyl chloride (Komoriya, Satoshi; Haginoya, Noriyasu, Bioorganic & Medicinal Chemistry (2005), 13(12), 3927-3954; 0.57 g, 2.1 mmol) in THF (8.0 mL) was added ammonia gas until saturation at ca. 10° C., then the flask was stoppered, and the reaction mixture was stirred at rt for 4 h. The reaction mixture was then quenched with water; the organic solvent was slowly evaporated under vacuum. The precipitate formed was filtered off, washed with water and dried over P2O5 under high vacuum to obtain the desired compound (0.52 g) as a white solid.
Quantity
0.57 g
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reactant
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8 mL
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Reaction Step One

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